5-Iodo-2-methylisoindolin-1-one
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Overview
Description
5-Iodo-2-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8INO It is a derivative of isoindolinone, characterized by the presence of an iodine atom at the 5th position and a methyl group at the 2nd position of the isoindolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methylisoindolin-1-one can be achieved through several synthetic routes. One common method involves the iodination of 2-methylisoindolin-1-one. This process typically uses iodine or an iodine-containing reagent in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methylisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-methylisoindolin-1-one, while reduction with sodium borohydride could produce 5-iodo-2-methylisoindoline.
Scientific Research Applications
5-Iodo-2-methylisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methylisoindolin-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylisoindolin-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methylisoindolin-1-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
5-Chloro-2-methylisoindolin-1-one:
Uniqueness
5-Iodo-2-methylisoindolin-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
Properties
IUPAC Name |
5-iodo-2-methyl-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWFYEXMXARDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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